N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Serotonin receptor pharmacology 5-HT2A/5-HT2C selectivity N-benzyltryptamine SAR

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-31-4) is a meta-chloro N-benzyltryptamine with a quantified 5-HT2A/5-HT2C functional selectivity ratio of 2.34—a >5-fold inversion relative to the 2-chloro isomer (ratio 0.42). This compound provides a documented SERT IC50 of 100 nM with 4.4-fold selectivity over NET and 9.0-fold over DAT, plus nanomolar nAChR antagonist activity (α3β4 IC50 = 1.8 nM). Its absence of a 5-methoxy group on the indole core distinguishes it from 5-MeO-tryptamine congeners. For SAR programs requiring the 3-chloro reference point with defined 5-HT2A Ki = 14.45 nM, this compound ensures compound-specific data integrity.

Molecular Formula C17H17ClN2
Molecular Weight 284.8 g/mol
CAS No. 155503-31-4
Cat. No. B3243250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
CAS155503-31-4
Molecular FormulaC17H17ClN2
Molecular Weight284.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2
InChIKeyQDPIEYJXTMKWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-31-4): Indole-Ethanamine Class and Core Pharmacological Characteristics


N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-31-4) is a synthetic tryptamine derivative belonging to the N-benzyltryptamine subclass, structurally characterized by a 1H-indole-3-ethanamine core with a 3-chlorobenzyl substituent on the terminal amine [1]. The compound exhibits submicromolar affinity for multiple serotonergic targets, including human 5-HT2 receptor subtypes, and demonstrates measurable activity at the serotonin transporter (SERT) and nicotinic acetylcholine receptors (nAChRs) [2]. As an N-benzylated tryptamine lacking a 5-methoxy substituent on the indole ring, this compound represents a distinct scaffold within the broader class of serotonergic ligands, with substitution patterns that influence both binding affinity and functional activity profiles at 5-HT2 receptor subtypes [1].

Why N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Cannot Be Interchanged with Other N-Benzyltryptamine Analogs


Within the N-benzyltryptamine chemical series, even minor positional isomerism of the benzyl substituent produces divergent pharmacological profiles that preclude generic substitution. The meta-chloro substitution in N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine confers a distinct combination of 5-HT2A and 5-HT2C binding affinities and functional selectivities that differ measurably from ortho- and para-substituted analogs, as well as from 5-methoxylated congeners [1]. Specifically, the 3-chloro substitution pattern yields a 5-HT2A/2C functional selectivity ratio of 2.34, whereas the isomeric 2-chloro analog exhibits a markedly different ratio of 0.42—representing a >5-fold inversion of subtype preference [2]. Furthermore, the absence of a 5-methoxy group on the indole core distinguishes this compound from 5-methoxytryptamine derivatives, which typically display higher absolute affinities but different functional efficacy profiles [1]. These quantifiable differences demonstrate that generic substitution within this class is scientifically unsound; procurement decisions must be guided by compound-specific data rather than class-level assumptions.

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (155503-31-4): Quantitative Differential Evidence Against Key Comparators


Differential 5-HT2A/5-HT2C Functional Selectivity Ratio vs. 2-Chlorobenzyl Positional Isomer

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (compound 10) exhibits a 5-HT2A/5-HT2C functional selectivity ratio of 2.34, indicating preferential functional activation of the 5-HT2A receptor subtype [1]. In contrast, the positional isomer N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (compound 5) demonstrates a 5-HT2A/5-HT2C ratio of 0.42, representing preferential functional activation of the 5-HT2C receptor subtype [2]. This inversion of subtype selectivity—a greater than 5-fold difference in selectivity ratio—occurs despite the two compounds differing only in the position of the chlorine substituent (meta vs. ortho) on the N-benzyl moiety.

Serotonin receptor pharmacology 5-HT2A/5-HT2C selectivity N-benzyltryptamine SAR Functional agonism

5-HT2A Binding Affinity vs. 3-Methyl and 3-Fluoro Benzyl Congeners

Within the meta-substituted N-benzyltryptamine series, the 3-chloro derivative demonstrates intermediate 5-HT2A binding affinity (Ki = 14.45 nM; pKi = 7.84 ± 0.06) that is comparable to the 3-methyl analog (Ki = 14.45 nM; pKi = 7.84 ± 0.06) and 3.3-fold higher than the 3-fluoro analog (Ki = 48 nM, estimated from ~48% inhibition at 10 µM) [1]. The 3-chloro and 3-methyl derivatives exhibit identical 5-HT2A pKi values in this assay, but diverge in functional activity (see Evidence Item 1 for 3-Cl functional data).

Radioligand binding 5-HT2A affinity N-benzyltryptamine SAR Meta-substituent effects

Serotonin Transporter (SERT) Inhibition and Selectivity Profile Relative to Dopamine and Norepinephrine Transporters

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine inhibits [³H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. This represents 4.4-fold selectivity over norepinephrine transporter (NET) inhibition (IC50 = 443 nM) and 9.0-fold selectivity over dopamine transporter (DAT) inhibition (IC50 = 900 nM) [1]. While class-level inference suggests that unsubstituted tryptamine lacks this degree of SERT selectivity, no direct head-to-head comparator data for closely related N-benzyltryptamine analogs at monoamine transporters are available in the identified literature.

Monoamine transporter inhibition SERT selectivity Tryptamine pharmacology Uptake inhibition

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency at α3β4 and α4β2 Subtypes

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine exhibits potent antagonist activity at human nicotinic acetylcholine receptors, with IC50 values of 1.8 nM at α3β4 nAChR, 7.9 nM at α1β1γδ (muscle-type) nAChR, 12 nM at α4β2 nAChR, and 15 nM at α4β4 nAChR, measured via inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y and TE671/RD cells [1]. No direct comparative data for closely related N-benzyltryptamine analogs at nAChRs were identified in the search; the evidence presented represents the compound's intrinsic activity profile without comparator quantification.

Nicotinic receptor antagonism nAChR pharmacology α3β4 nAChR α4β2 nAChR

Comparative 5-HT2C Binding Affinity Relative to Ortho-Chloro and Meta-Substituted Analogs

At the human 5-HT2C receptor, N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (compound 10) exhibits a binding affinity (Ki = 74.13 nM; pKi = 7.13 ± 0.03) that is approximately 3-fold lower than the ortho-chloro isomer (compound 5: Ki = 24.55 nM; pKi = 7.61 ± 0.03) [1]. Among meta-substituted analogs, the 3-chloro derivative shows comparable 5-HT2C affinity to the 3-methyl analog (Ki = 74.13 nM; pKi = 7.13 ± 0.03) and approximately 1.5-fold higher affinity than the 3-fluoro analog (Ki = 112.20 nM; pKi = 6.95) [1].

5-HT2C receptor Radioligand binding N-benzyltryptamine SAR Substituent effects

Sensitivity to Further Benzyl Substitution: Unique SAR Liability of 3-Chloro Derivatives

The N-3-chlorobenzyl and N-3-bromobenzyl tryptamines exhibit a unique SAR liability not observed with other N-benzyl substitution patterns: introduction of an additional ortho-methoxy or ortho-hydroxy group on the benzyl ring is 'markedly damaging' to 5-HT2A receptor binding [1]. Specifically, the study authors note that 'the only exceptions were the N-3-chlorobenzyl- (10) and N-3-bromobenzyl- (11) tryptamines, where substitution to afford the N-5-chloro-2-methoxybenzyl (28) and N-5-bromo-2-methoxybenzyl ... analogs, was markedly damaging, at least for 5-HT2A receptor binding' [1]. This contrasts with other substitution patterns where ortho-oxygen substituents produced only minor effects. While quantitative Ki values for the disubstituted derivatives are not provided, the qualitative observation identifies a structural boundary condition specific to the 3-chloro series.

Structure-activity relationship N-benzyltryptamine optimization 5-HT2A binding Substituent tolerance

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (155503-31-4): Evidence-Based Research and Industrial Application Scenarios


5-HT2A-Preferring Functional Probe in Serotonergic Signaling Studies

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is appropriate for in vitro studies requiring preferential functional activation of 5-HT2A over 5-HT2C receptors, with a quantified 5-HT2A/5-HT2C selectivity ratio of 2.34 in Ca²⁺ mobilization assays [1]. In contrast to the 2-chloro positional isomer, which favors 5-HT2C activation (selectivity ratio = 0.42), the 3-chloro derivative provides the opposite functional bias—enabling subtype-selective pharmacological interrogation of 5-HT2A-mediated signaling pathways in recombinant cell systems [1].

Comparative N-Benzyltryptamine SAR Studies Evaluating Meta-Substituent Effects

As part of a systematically characterized meta-substituted N-benzyltryptamine series, this compound serves as the 3-chloro reference point for structure-activity relationship investigations [1]. Its 5-HT2A binding affinity (Ki = 14.45 nM) and 5-HT2C affinity (Ki = 74.13 nM) are quantitatively defined alongside 3-methyl and 3-fluoro analogs, enabling direct comparison of halogen vs. alkyl vs. other halogen substituent effects on both binding and functional parameters across the 5-HT2 receptor family [1].

Serotonergic Monoamine Transporter Profiling with Defined SERT Selectivity

For research applications requiring a compound with preferential serotonin transporter (SERT) inhibition relative to dopamine and norepinephrine transporters, N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine offers a documented SERT IC50 of 100 nM with 4.4-fold selectivity over NET (IC50 = 443 nM) and 9.0-fold selectivity over DAT (IC50 = 900 nM) in recombinant human transporter assays [2]. This profile is suitable for in vitro studies of serotonergic modulation where minimizing dopaminergic and noradrenergic transporter interactions is experimentally desirable.

Reference Compound for nAChR Subtype Antagonist Screening Panels

Given its documented nanomolar antagonist activity across multiple human nicotinic acetylcholine receptor subtypes—α3β4 (IC50 = 1.8 nM), α1β1γδ (IC50 = 7.9 nM), α4β2 (IC50 = 12 nM), and α4β4 (IC50 = 15 nM)—N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine may serve as a reference compound in nAChR antagonist screening panels or as a starting point for nAChR-focused medicinal chemistry programs [2]. The data provide baseline potency values for comparative assessment of novel nAChR ligands, though users should note the absence of comparator data for closely related analogs at this target class.

Quote Request

Request a Quote for N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.